Silane, ethoxytris(3,3,3-trifluoropropyl)-
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Overview
Description
Silane, ethoxytris(3,3,3-trifluoropropyl)-: is an organosilicon compound with the molecular formula C11H17F9OSi . This compound is characterized by the presence of ethoxy and trifluoropropyl groups attached to a silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silane, ethoxytris(3,3,3-trifluoropropyl)- typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Si(OC}_2\text{H}_5)_3 + 3\text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Silane, ethoxytris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Results in the formation of substituted silanes.
Scientific Research Applications
Silane, ethoxytris(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and the creation of durable coatings .
Comparison with Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
Uniqueness: Silane, ethoxytris(3,3,3-trifluoropropyl)- is unique due to its combination of ethoxy and trifluoropropyl groups, which provide both hydrophobicity and reactivity. This makes it particularly useful in applications requiring water repellency and strong adhesion .
Properties
CAS No. |
1511-21-3 |
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Molecular Formula |
C11H17F9OSi |
Molecular Weight |
364.32 g/mol |
IUPAC Name |
ethoxy-tris(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C11H17F9OSi/c1-2-21-22(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h2-8H2,1H3 |
InChI Key |
LTVRWXSBJFCVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
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